3-Bromo-8-methoxycinnolin-4-ol
Description
Contextualization of the Cinnoline (B1195905) Heterocyclic System in Chemical Research
Cinnoline, also known as 1,2-benzodiazine, is a nitrogen-containing heterocyclic compound that has garnered considerable attention in chemical and pharmaceutical research. mdpi.compnrjournal.com Its structure, isomeric with other diazines like quinoxaline (B1680401) and phthalazine, provides a unique electronic and steric environment that influences the properties of its derivatives. mdpi.compnrjournal.com The presence of two adjacent nitrogen atoms in the six-membered ring is a key feature that distinguishes cinnolines and contributes to their diverse chemical reactivity and biological activities. pnrjournal.comresearchgate.net
The synthesis of the cinnoline nucleus was first achieved by Victor Richter in 1883, and since then, numerous methods have been developed to construct and modify this heterocyclic system. innovativejournal.inijariit.com These synthetic strategies allow for the introduction of a wide array of substituents at various positions on the bicyclic ring, leading to a vast library of cinnoline derivatives. innovativejournal.inijariit.com
Historical and Contemporary Significance of Substituted Cinnolines in Advanced Chemical Sciences
Historically, research into cinnoline derivatives was driven by the quest for new therapeutic agents. Early studies in the mid-20th century revealed that certain substituted cinnolines possessed notable biological activities. innovativejournal.in For instance, 4-aminocinnoline derivatives were investigated as potential antimalarial drugs. innovativejournal.in
In the contemporary scientific landscape, the significance of substituted cinnolines has expanded dramatically. These compounds are now recognized for a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. mdpi.comresearchgate.netnih.gov The versatility of the cinnoline scaffold allows for the design of molecules that can interact with various biological targets, making them attractive candidates for drug discovery programs. researchgate.netrsc.org Beyond medicinal chemistry, substituted cinnolines have also found applications in materials science, for example, in the development of dyes and compounds with specific optical properties. researchgate.netresearchgate.net The ability to tune the electronic and photophysical characteristics of cinnolines through substitution makes them valuable in the design of functional materials. ajchem-a.com
Rationale for Focused Academic Inquiry on 3-Bromo-8-methoxycinnolin-4-ol
The specific compound, this compound, presents a unique combination of substituents that justifies focused academic investigation. The presence of a bromine atom at the 3-position, a methoxy (B1213986) group at the 8-position, and a hydroxyl group at the 4-position (often existing in tautomeric equilibrium with the 4-oxo form) creates a molecule with distinct chemical features.
The bromine atom serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions. This allows for the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies. The methoxy group, an electron-donating substituent on the benzene (B151609) ring, can influence the electronic properties of the entire molecule, potentially modulating its reactivity and biological interactions. The 4-ol/4-one tautomerism is a critical aspect of cinnoline chemistry, as the different forms can exhibit distinct chemical and biological profiles.
Overview of Research Paradigms Applied to Complex Cinnoline Derivatives
The study of complex cinnoline derivatives like this compound employs a range of established research paradigms. Synthetic organic chemistry is fundamental, with researchers continually developing novel and efficient methods for the construction and derivatization of the cinnoline core. researchgate.netijper.org These methods often involve multi-step sequences and require careful control of reaction conditions to achieve the desired regioselectivity and yield.
Computational and theoretical chemistry play an increasingly important role in understanding the properties of these molecules. ajchem-a.com Techniques such as density functional theory (DFT) are used to calculate molecular structures, electronic properties, and predict reactivity, providing valuable insights that complement experimental findings.
In the context of medicinal chemistry, the paradigm involves the synthesis of a library of analogues followed by biological screening to identify compounds with desired activities. mdpi.comnih.gov Structure-activity relationship studies are then conducted to understand how different substituents and their positions on the cinnoline scaffold affect biological potency and selectivity. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-bromo-8-methoxy-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-6-4-2-3-5-7(6)11-12-9(10)8(5)13/h2-4H,1H3,(H,11,13) |
InChI Key |
LGOAFJGMPHDKFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NN=C(C2=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 8 Methoxycinnolin 4 Ol and Its Analogues
Retrosynthetic Analysis of 3-Bromo-8-methoxycinnolin-4-ol
A plausible retrosynthetic analysis of this compound begins with dissecting the core cinnoline (B1195905) ring system. The most logical approach for the formation of the N-N bond and the pyridazinone ring of the cinnoline is through a cyclization reaction, with the Richter cinnoline synthesis being a prime candidate. This leads to the disconnection of the N1-C8a and N2-C3 bonds, pointing towards a substituted o-aminoaryl alkyne precursor.
Specifically, the 4-hydroxyl group is a common outcome of the Richter synthesis when starting from an o-aminoarylpropiolic acid. The 8-methoxy and 3-bromo substituents would need to be present on the precursor or introduced at a strategic point in the synthesis. Therefore, the key disconnection points to an appropriately substituted 2-amino-3-methoxyphenylacetylene derivative.
Further disconnection of this precursor would involve the formation of the carbon-carbon triple bond, which can be achieved through various methods, such as a Sonogashira coupling of a protected acetylene (B1199291) with a substituted aniline (B41778) derivative. The amino and methoxy (B1213986) groups on the aromatic ring would ideally be introduced early in the synthetic sequence, starting from commercially available materials. The bromo substituent at the 3-position of the cinnoline ring could either be introduced on the alkyne precursor or, more likely, via electrophilic bromination of the formed 8-methoxycinnolin-4-ol.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of this compound is highly dependent on the efficient preparation of its precursors and the strategic introduction of the required functional groups.
Approaches to 3-Bromination of Cinnoline Scaffolds
The introduction of a bromine atom at the 3-position of the cinnolin-4-ol (or its tautomeric form, cinnolin-4(1H)-one) is typically achieved through electrophilic aromatic substitution. The cinnolin-4-one ring system is sufficiently activated for electrophilic attack, particularly at the C3 position, which is alpha to the carbonyl group and ortho to the N2 atom.
A common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction is generally carried out in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent, and can be catalyzed by a protic or Lewis acid to enhance the electrophilicity of the bromine source. The presence of the 8-methoxy group, being an electron-donating group, would further activate the aromatic system, although its effect on the pyridazinone ring is primarily through the benzene (B151609) ring. The 4-hydroxyl group also influences the electronic properties of the ring, directing bromination to the 3-position.
| Reagent | Catalyst (optional) | Solvent | Typical Conditions |
| N-Bromosuccinimide (NBS) | Protic acid (e.g., HCl) | Acetonitrile | Room temperature to gentle heating (e.g., 60°C) |
| Bromine (Br₂) | Lewis acid (e.g., FeBr₃) | Dichloromethane | Low temperature to room temperature |
Methodologies for 8-Methoxylation on Cinnoline Ring Systems
Direct methoxylation of a pre-formed cinnoline ring at the 8-position is challenging due to the difficulty in achieving the desired regioselectivity. A more viable and common strategy is to introduce the methoxy group at the precursor stage. This involves starting with a commercially available and appropriately substituted aniline, such as 2-amino-3-methoxyphenol (B1287424) or a related derivative.
The synthesis of the key precursor, a substituted 2-amino-3-methoxyphenyl derivative, can be accomplished through standard aromatic chemistry. For instance, starting from 2-nitrophenol, methylation of the hydroxyl group followed by reduction of the nitro group would yield 2-methoxyaniline. Further functionalization, such as iodination or bromination, would then be carried out to introduce a handle for the subsequent introduction of the acetylene moiety.
Introduction of the 4-Hydroxyl Functionality (or its Tautomeric Equivalent)
The 4-hydroxyl group of the target molecule is most conveniently introduced as an inherent part of the cinnoline ring formation, particularly when employing the Richter cinnoline synthesis. The cyclization of an o-aminoarylpropiolic acid, formed in situ from the corresponding acetylene, leads directly to a 4-hydroxycinnoline derivative. This method avoids the need for a separate oxidation or hydroxylation step on the pre-formed cinnoline ring, which can be complex and may lead to side products.
Alternatively, other cinnoline synthesis methods that yield a 4-halocinnoline can be employed, followed by a nucleophilic substitution reaction with a hydroxide (B78521) source. However, the Richter synthesis remains a more direct and efficient route to the desired 4-hydroxycinnoline scaffold.
Cyclization Reactions for Cinnoline Ring Formation
The final and crucial step in the synthesis of this compound is the formation of the bicyclic cinnoline ring system.
Richter Cinnoline Synthesis and its Adaptations for this compound
The Richter cinnoline synthesis is a powerful method for the preparation of 4-hydroxycinnolines. The classical reaction involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes an intramolecular cyclization. drugfuture.comwikipedia.org The reaction can also be performed starting from an o-aminoarylacetylene.
In the context of synthesizing this compound, the adapted Richter synthesis would likely start with a precursor such as (2-amino-3-methoxyphenyl)ethyne, which would first be brominated at the acetylenic carbon to yield 1-bromo-2-(2-amino-3-methoxyphenyl)ethyne. Diazotization of the amino group of this precursor, followed by intramolecular cyclization, would then afford the target molecule. The diazotization is typically carried out using sodium nitrite (B80452) in an acidic medium at low temperatures. The subsequent cyclization can be promoted by warming the reaction mixture.
A proposed synthetic sequence is outlined below:
Preparation of the Precursor : Synthesis of 2-amino-3-methoxy-iodobenzene from a suitable starting material.
Introduction of the Acetylene Moiety : Sonogashira coupling of the iodinated precursor with a protected acetylene, followed by deprotection.
Bromination of the Alkyne : Electrophilic bromination of the terminal alkyne to introduce the bromine atom at the future 3-position of the cinnoline ring.
Richter Cyclization : Diazotization of the amino group followed by intramolecular cyclization to yield this compound.
| Step | Key Reagents | Intermediate/Product |
| Precursor Synthesis | 2-Amino-3-methoxyphenol, I₂ | 2-Amino-3-methoxy-iodobenzene |
| Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst, CuI | 2-(2-Amino-3-methoxyphenyl)ethyne |
| Acetylene Bromination | N-Bromosuccinimide (NBS) | 1-Bromo-2-(2-amino-3-methoxyphenyl)ethyne |
| Richter Cyclization | NaNO₂, HCl; Heat | This compound |
This strategic approach, centered around the versatile Richter cinnoline synthesis and carefully planned precursor functionalization, provides a viable pathway for the synthesis of the specifically substituted this compound.
Widman–Stoermer Synthesis and Related Diazo-Mediated Cyclizations
The Widman–Stoermer synthesis is a classical and versatile method for the preparation of cinnoline derivatives. colab.ws This reaction involves the diazotization of o-aminostyrenes, followed by an intramolecular cyclization. The success of the Widman–Stoermer synthesis is often dependent on the nature of the substituents on the styrene (B11656) moiety. colab.ws Generally, the presence of electron-donating groups, such as methyl or ethyl, on the β-position of the styrene facilitates the cyclization, while electron-withdrawing or bulky aryl groups can hinder the reaction. colab.ws
For the synthesis of a precursor to this compound, a potential starting material would be a suitably substituted o-aminostyrene. The influence of various substituents on the Widman–Stoermer reaction has been a subject of study, highlighting the electronic and steric effects that govern the efficiency of the cyclization process. rsc.org
Table 1: Influence of β-substituent on Widman–Stoermer Cyclization
| β-Substituent on Styrene | Cyclization Outcome | Reference |
| Electron-donating (e.g., -CH₃) | Favorable | colab.ws |
| Electron-withdrawing (e.g., -Ar) | Difficult | colab.ws |
Diazo-mediated cyclizations, in general, are a cornerstone in the synthesis of nitrogen-containing heterocycles. Triazenes, which can be considered as masked diazonium salts, have been employed in solid-phase synthesis to generate diverse heterocyclic libraries, showcasing the adaptability of diazo chemistry in modern synthetic approaches. colab.ws
Borsche Cinnoline Synthesis and its Synthetic Utility
The Borsche cinnoline synthesis, an extension of the Borsche-Drechsel cyclization, provides a route to 1H-cinnolin-4-ones from the cyclization of arylhydrazones derived from β-keto esters or related compounds. wikipedia.orgdrugfuture.com This methodology is particularly relevant for the synthesis of this compound, as the "cinnolin-4-ol" core is essentially the tautomeric form of cinnolin-4-one.
The general mechanism, analogous to the Fischer indole (B1671886) synthesis, involves an acid-catalyzed intramolecular cyclization of a phenylhydrazone. wikipedia.org The choice of the starting phenylhydrazine (B124118) and the keto ester component dictates the substitution pattern of the final cinnoline product. For the target molecule, a plausible precursor would be the phenylhydrazone of an α-bromo-β-keto ester with a 2-amino-3-methoxyphenylhydrazine derivative. The nature of substituents on the phenylhydrazone, particularly methoxy groups, can sometimes lead to unexpected reaction pathways, as observed in analogous Fischer indole syntheses. nih.gov
The synthetic utility of the Borsche synthesis lies in its ability to construct the core cinnolin-4-one ring system, which can then be further functionalized.
Novel Cycloaddition and Annulation Strategies
Modern synthetic chemistry has seen the development of novel cycloaddition and annulation reactions for the construction of complex heterocyclic systems, including cinnolines. These methods often offer advantages in terms of efficiency, regioselectivity, and substrate scope over classical methods.
Cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful tool for the formation of six-membered rings. oxfordsciencetrove.com While not a direct method for cinnoline synthesis, the principles of cycloaddition can be applied in multi-step sequences. For instance, a [4+2] cycloaddition could be envisioned to construct a key intermediate which is then converted to the cinnoline ring.
Annulation strategies, often catalyzed by transition metals, have emerged as a highly effective means of building fused heterocyclic rings. These reactions typically involve the formation of multiple bonds in a single operation. For the synthesis of polysubstituted cinnolines, multi-component reactions under microwave irradiation have been developed, allowing for the rapid assembly of the cinnoline core from simple precursors. researchgate.net
Table 2: Examples of Novel Synthetic Strategies for Cinnolines
| Strategy | Key Features | Reference |
| Multi-component reaction | Microwave-assisted, efficient | researchgate.net |
| Richter Cyclization | Utilizes ortho-alkynyl diazonium salts | researchgate.net |
The Richter synthesis, which involves the cyclization of ortho-alkynyl diazonium salts, can yield 4-halocinnolines or 4-hydroxycinnolines depending on the reaction conditions, making it a potentially viable, though complex, route to the target molecule. researchgate.net
Directed Synthesis of this compound through C-H Functionalization
Direct C-H functionalization has become a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds. scilit.com For the synthesis of this compound, a directed C-H functionalization approach could be envisioned in two ways: either by constructing the cinnoline ring via a C-H activation/annulation cascade or by introducing the bromo substituent at the C3 position of a pre-formed 8-methoxycinnolin-4-ol scaffold.
While direct C-H functionalization of the cinnoline ring itself is not extensively documented for this specific substitution pattern, analogies can be drawn from the well-developed chemistry of quinolines. The regioselective halogenation of 8-substituted quinolines has been achieved through various methods, including metal-free remote C-H halogenation. nih.govrsc.org For instance, the use of N-halosuccinimides or other halogenating agents can effect the bromination at specific positions, often directed by existing functional groups. nih.gov
In a hypothetical synthesis of this compound, one could start with 8-methoxycinnolin-4-ol and explore conditions for regioselective bromination at the C3 position. The electronic properties of the methoxy group at C8 and the hydroxyl/oxo group at C4 would play a crucial role in directing the electrophilic attack of the brominating agent. Studies on the bromination of 8-substituted quinolines have shown that the position of halogenation can be controlled by the choice of reagents and reaction conditions. researchgate.netresearchgate.net
Stereoselective and Regioselective Synthesis Considerations
Regioselectivity: The synthesis of this compound requires precise control over the placement of the bromo and methoxy substituents. In classical syntheses like the Widman-Stoermer or Borsche methods, the regiochemistry is dictated by the structure of the starting materials. For instance, the position of the methoxy group is determined by its position on the initial aniline or phenylhydrazine precursor.
When introducing the bromine atom onto a pre-existing 8-methoxycinnolin-4-ol ring, regioselectivity becomes a key challenge. The directing effects of the existing substituents are paramount. The methoxy group at the C8 position is an ortho-, para-director, while the nature of the C4 substituent (hydroxyl or keto) will also influence the electron density of the ring. The C3 position is adjacent to a nitrogen atom, which deactivates the ring towards electrophilic substitution. However, in the context of the cinnolin-4-one tautomer, the C3 position is part of an enamine-like system, which could potentially be susceptible to electrophilic attack. The regioselective bromination of 8-methoxyquinoline (B1362559) has been shown to occur at the C5 and C7 positions, which suggests that direct bromination of 8-methoxycinnolin-4-ol might not favor the C3 position without a suitable directing group strategy. researchgate.net
Stereoselectivity: For the target molecule, this compound, there are no stereocenters in the core structure. However, stereoselectivity would become a critical consideration if chiral substituents were to be introduced or if the synthetic route involved intermediates with stereocenters. In the broader context of cinnoline synthesis, stereoselective reactions, such as asymmetric cycloadditions, could be employed to generate enantiomerically enriched derivatives.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic sequence. For the synthesis of this compound, several parameters would need to be carefully controlled for each potential synthetic step.
Key Parameters for Optimization:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For cyclization reactions, solvents ranging from aqueous acids to high-boiling organic solvents like o-dichlorobenzene have been used. researchgate.netpkusz.edu.cn
Temperature: Temperature control is critical. While some cyclizations proceed at room temperature, others require heating to overcome activation barriers. drugfuture.com
Catalyst: In modern synthetic methods like C-H functionalization or cross-coupling reactions, the choice of catalyst (e.g., palladium, copper, rhodium complexes) and ligands is paramount for achieving high yields and selectivity. researchgate.net
Reagent Stoichiometry: The molar ratios of reactants and reagents, such as the brominating agent in a halogenation step, need to be carefully adjusted to avoid side reactions like over-halogenation.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation while minimizing degradation or byproduct formation.
Table 3: General Optimization Strategies for Key Reaction Types
| Reaction Type | Parameters to Optimize | Potential Outcomes |
| Widman-Stoermer Synthesis | Acid concentration, temperature, diazotization agent | Improved yield, reduced side products |
| Borsche Cinnoline Synthesis | Acid catalyst, solvent, reaction time | Increased cyclization efficiency |
| Bromination | Brominating agent, solvent, temperature, catalyst | Enhanced regioselectivity, higher yield |
| C-H Functionalization | Metal catalyst, ligand, oxidant, directing group | Site-selective functionalization, improved atom economy |
Given the lack of a directly reported synthesis for this compound, the development of an efficient synthetic route would necessitate a systematic investigation and optimization of the chosen methodology, likely drawing upon the extensive literature for the synthesis of related substituted cinnolines and other N-heterocycles. nih.gov
Chemical Reactivity and Derivatization Strategies of 3 Bromo 8 Methoxycinnolin 4 Ol
Reactivity of the Bromine Moiety at Position 3
The bromine atom at the C-3 position of the electron-deficient cinnoline (B1195905) ring is a versatile handle for introducing molecular diversity. Its reactivity is dominated by nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions at C-3
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides, particularly those on electron-poor aromatic systems. nih.govlibretexts.org In the cinnoline scaffold, the presence of two nitrogen atoms withdraws electron density from the carbocyclic ring, making it susceptible to nucleophilic attack. This activation allows for the displacement of the bromide at C-3 by a variety of nucleophiles. libretexts.org
The reaction typically proceeds via an addition-elimination mechanism. A nucleophile adds to the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is stabilized by the electron-withdrawing nature of the heterocyclic ring. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product. youtube.com A range of nucleophiles, including alkoxides, thiolates, and amines, can be employed in these transformations.
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions This table presents predicted outcomes based on established SNAr principles.
| Nucleophile | Reagent Example | Predicted Product |
| Alkoxide | Sodium Methoxide (NaOMe) | 3,8-Dimethoxycinnolin-4-ol |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 8-Methoxy-3-(phenylthio)cinnolin-4-ol |
| Amine | Piperidine | 8-Methoxy-3-(piperidin-1-yl)cinnolin-4-ol |
| Azide | Sodium Azide (NaN₃) | 3-Azido-8-methoxycinnolin-4-ol |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at C-3
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com The bromine at C-3 of 3-Bromo-8-methoxycinnolin-4-ol serves as an excellent electrophilic partner in these reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl and alkenyl groups. harvard.eduorganic-chemistry.org The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyonedalabs.com The reactivity of the halide in Suzuki couplings generally follows the trend I > Br >> Cl. wikipedia.org
Table 2: Examples of Suzuki-Miyaura Coupling Reactions This table presents predicted outcomes based on established Suzuki-Miyaura coupling principles.
| Boronic Acid/Ester | Catalyst | Base | Predicted Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 8-Methoxy-3-phenylcinnolin-4-ol |
| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 8-Methoxy-3-(thiophen-2-yl)cinnolin-4-ol |
| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 8-Methoxy-3-methylcinnolin-4-ol |
| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Cs₂CO₃ | 8-Methoxy-3-vinylcinnolin-4-ol |
Sonogashira Coupling: The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the palladium catalytic cycle. wikipedia.org This reaction is highly valuable for the synthesis of aryl alkynes. gold-chemistry.orgnih.gov
Table 3: Examples of Sonogashira Coupling Reactions This table presents predicted outcomes based on established Sonogashira coupling principles.
| Terminal Alkyne | Catalyst System | Base | Predicted Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | 8-Methoxy-3-(phenylethynyl)cinnolin-4-ol |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | 8-Methoxy-3-((trimethylsilyl)ethynyl)cinnolin-4-ol |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | 3-(3-Hydroxyprop-1-yn-1-yl)-8-methoxycinnolin-4-ol |
Oxidative and Reductive Transformations at the Bromine Center
Direct oxidative transformations of the bromine atom on an aromatic ring are uncommon. However, the carbon-bromine bond can be involved in reductive processes. A common strategy is reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using reducing agents like tin hydrides or through conversion to an organometallic intermediate followed by protic workup.
Alternatively, the bromine can be exchanged for a metal, such as lithium or magnesium, via metal-halogen exchange. The resulting organometallic intermediate can then be treated with an electrophile, which constitutes a formal reductive functionalization, replacing the bromine with another group.
Reactivity of the Methoxy (B1213986) Group at Position 8
The methoxy group at the C-8 position is an ether linkage that can be chemically modified, primarily through cleavage reactions.
Ether Cleavage Reactions
The cleavage of aryl methyl ethers is a standard transformation in organic synthesis, typically requiring strong acidic conditions. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). chemistrysteps.comkhanacademy.org A nucleophile, usually the conjugate base of the acid used (e.g., Br⁻ or I⁻), then attacks the methyl group via an SN2 mechanism, yielding the corresponding phenol (B47542) and methyl halide. chemistrysteps.comlibretexts.org Reagents such as hydrobromic acid (HBr), hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃) are effective for this transformation. masterorganicchemistry.com Cleavage of aryl ethers with these reagents results in a phenol because the sp²-hybridized carbon of the aromatic ring is not susceptible to SN2 or SN1 reactions. libretexts.org
Table 4: Reagents for Ether Cleavage of the 8-Methoxy Group This table presents predicted outcomes based on established ether cleavage principles.
| Reagent | Conditions | Predicted Product |
| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to rt | 3-Bromo-8-hydroxycinnolin-4-ol |
| Hydrobromic acid (HBr) | Acetic acid (AcOH), heat | 3-Bromo-8-hydroxycinnolin-4-ol |
| Hydroiodic acid (HI) | Heat | 3-Bromo-8-hydroxycinnolin-4-ol |
Functional Group Interconversions Involving the Methoxy Group
Direct interconversion of the methoxy group into other functionalities is limited. The primary strategy for functional group interconversion at this position involves the initial cleavage of the ether to the corresponding phenol (8-hydroxy derivative), as described in section 3.2.1. The resulting phenolic hydroxyl group is significantly more versatile for further derivatization.
Once the 8-hydroxy-3-bromocinnolin-4-ol is formed, the phenolic -OH group can undergo a variety of reactions, including:
O-Alkylation: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) to form new ether derivatives.
O-Acylation: Reaction with acyl chlorides or anhydrides to form ester derivatives.
Formation of Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
These subsequent transformations of the hydroxyl group allow for the introduction of a wide array of functional groups at the C-8 position, greatly expanding the chemical space accessible from the parent this compound.
Reactivity of the Hydroxyl/Keto Group at Position 4
The reactivity of the group at position 4 is central to the derivatization of this compound. This group exists in a tautomeric equilibrium between the hydroxyl form (this compound) and the keto form (3-Bromo-8-methoxy-1H-cinnolin-4-one), which significantly influences its chemical behavior.
Detailed spectroscopic studies on the parent compound, cinnolin-4-ol, have provided significant insights into its tautomeric equilibrium. NMR spectroscopic investigations, including 1H, 13C, and 15N NMR, have demonstrated that cinnolin-4-ol exists exclusively in the cinnolin-4(1H)-one form in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solution. holzer-group.at This finding is substantiated by comparing the NMR data of the parent compound with its "fixed" O-methyl and N-methyl derivatives, namely 4-methoxycinnoline (B1346487) and 1-methylcinnolin-4(1H)-one. holzer-group.at The chemical shifts observed for cinnolin-4-ol align closely with those of the N-methylated keto form, confirming the predominance of the 1H-cinnolin-4-one tautomer. holzer-group.at
For this compound, while specific experimental data is not available, it is reasonable to extrapolate from the findings on the parent cinnolin-4-ol. The electronic effects of the bromo and methoxy substituents are not expected to drastically shift the equilibrium towards the enol form. Therefore, it is highly probable that this compound also predominantly exists as its keto tautomer, 3-Bromo-8-methoxy-1H-cinnolin-4-one, in solution.
Table 1: Predominant Tautomeric Form of Cinnolin-4-ol Derivatives in DMSO-d6
| Compound | Predominant Tautomeric Form |
| Cinnolin-4-ol | Cinnolin-4(1H)-one holzer-group.at |
| This compound | Expected to be 3-Bromo-8-methoxy-1H-cinnolin-4-one |
O-Alkylation and N-Alkylation Reactions
The ambident nucleophilic character of the [O=C-N-H] system in the keto tautomer allows for both O-alkylation and N-alkylation reactions. The regioselectivity of these reactions is often influenced by the reaction conditions, such as the nature of the alkylating agent, the base, and the solvent employed.
In the case of related heterocyclic systems like quinazolin-4-ones, alkylation under classical two-phase conditions (e.g., using alkali metal carbonates as the solid phase and aprotic solvents like DMF or DMSO as the liquid phase) has been shown to regioselectively yield N-alkylation products. juniperpublishers.com This preference for N-alkylation is a common feature in many similar heterocyclic systems.
For 3-Bromo-8-methoxy-1H-cinnolin-4-one, while specific experimental results are not documented, a similar reactivity pattern can be anticipated. The nitrogen at position 1 (N1) is generally more nucleophilic than the exocyclic oxygen, favoring the formation of N-alkylated derivatives. However, O-alkylation to form 4-alkoxy-3-bromo-8-methoxycinnolines may be achievable under specific conditions, potentially involving different alkylating agents or reaction pathways.
Similar to alkylation, acylation reactions can occur at either the nitrogen or the oxygen atom of the tautomeric system. The outcome of acylation is also dependent on the specific reagents and conditions used. In many related heterocyclic systems, both N-acylation and O-acylation are possible.
Other derivatization reactions at this site could include phosphorylation or silylation, which are common modifications for hydroxyl and keto functionalities in organic synthesis. These reactions would further expand the range of accessible derivatives of this compound, each with potentially unique chemical and physical properties.
Reactions Involving the Cinnoline Nitrogen Atoms
As discussed in section 3.3.2, the N1 atom is a primary site for alkylation and acylation due to its nucleophilicity in the predominant keto tautomer. The N2 atom, being part of an N=N double bond, is generally less nucleophilic but can still participate in reactions under certain conditions. The electronic properties of the substituents on the cinnoline ring will influence the reactivity of both nitrogen atoms. The electron-withdrawing nature of the bromo group at position 3 and the electron-donating effect of the methoxy group at position 8 will modulate the electron density throughout the heterocyclic system, thereby affecting the susceptibility of the nitrogen atoms to electrophilic attack.
Quaternization involves the alkylation of a nitrogen atom to form a quaternary ammonium (B1175870) salt. In the cinnoline system, either N1 or N2 can potentially undergo quaternization, leading to the formation of cinnolinium salts. The site of quaternization would likely depend on the steric and electronic environment around each nitrogen atom.
N-oxidation, the formation of an N-oxide, is another common reaction for nitrogen-containing heterocycles. Studies on the N-oxidation of 4-chlorocinnoline (B183215) and 4-methoxycinnoline have been reported, indicating that the cinnoline nitrogen atoms are susceptible to oxidation. nih.gov For this compound, oxidation would likely occur at either N1 or N2, or potentially at both, to yield the corresponding N-oxides. The specific outcome would be influenced by the oxidizing agent used and the reaction conditions. The formation of N-oxides can significantly alter the electronic properties and reactivity of the cinnoline ring, opening up further avenues for derivatization.
Exploitation of this compound as a Synthetic Intermediate
The strategic positioning of the bromo, methoxy, and hydroxyl groups on the cinnoline framework makes this compound a valuable intermediate for the synthesis of a diverse array of novel compounds. The electron-donating methoxy group can influence the reactivity of the benzene (B151609) ring, while the bromo and hydroxyl substituents on the pyridazinone ring are prime handles for derivatization.
The bromine atom at the C3 position is a key site for modification, amenable to various transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents. nobelprize.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives in the presence of a palladium catalyst and a base can introduce aryl, heteroaryl, or alkyl groups at the C3 position. This is a widely used method for creating biaryl structures. nobelprize.org
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a direct route to 3-alkynylcinnoline derivatives. These alkynyl-substituted cinnolines can serve as precursors for further transformations.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-aminocinnoline derivatives by coupling with various amines.
Heck Coupling: The reaction with alkenes can be employed to introduce vinyl substituents at the C3 position.
The hydroxyl group at the C4 position also offers opportunities for diversification. It can be converted to other functional groups, such as a chloro group, which can then undergo nucleophilic substitution reactions. Alkylation or acylation of the hydroxyl group can also be performed to introduce further diversity.
The following table summarizes potential diversification reactions for this compound:
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-8-methoxycinnolin-4-ol |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-8-methoxycinnolin-4-ol |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-8-methoxycinnolin-4-ol |
The functional groups on this compound can be utilized to construct fused polycyclic systems, which are of interest for their potential biological activities and unique electronic properties.
One common strategy involves intramolecular cyclization reactions. For instance, if a suitable functional group is introduced at the C3 position via a cross-coupling reaction, it can then react with the hydroxyl group at C4 or a substituent on the benzene ring to form a new ring.
An example of such a strategy could involve an initial Sonogashira coupling to introduce an alkynyl group with a terminal alcohol. Subsequent intramolecular cyclization could lead to the formation of a furan-fused cinnoline system.
Another approach is to utilize the cinnoline core as a building block in multi-component reactions or tandem reaction sequences. For example, a derivative of this compound could be designed to undergo a Diels-Alder reaction, leading to the rapid construction of a complex polycyclic framework.
The synthesis of such complex systems often requires careful planning of the reaction sequence to ensure compatibility of the functional groups and to achieve the desired regioselectivity. The inherent reactivity of the cinnoline ring system, influenced by the nitrogen atoms and the substituents, plays a crucial role in directing the outcome of these transformations.
Structure Activity Relationship Sar Studies and Molecular Design Considerations for Cinnoline Derivatives
Elucidation of Structural Features Influencing Potential Biological Interactions
The biological profile of cinnoline (B1195905) derivatives is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies have established that the electronic properties of these substituents play a pivotal role. For instance, the presence of electron-withdrawing groups on the cinnoline nucleus is often associated with enhanced antibacterial activity. Conversely, derivatives featuring electron-donating groups, such as hydroxyl or methoxyl groups, have been shown to exhibit potent anti-inflammatory activity.
Impact of Halogen Substitution (Bromine at C-3) on Molecular Recognition
Halogen substitution is a key strategy in the medicinal chemistry of cinnoline derivatives, significantly influencing their molecular recognition and pharmacological effects. Halogenated cinnolines, including those with bromine and chlorine, have demonstrated increased anti-inflammatory, analgesic, and antitumor activities. Specifically in the context of antimicrobial activity, halogen-substituted derivatives often exhibit potent effects, sometimes at lower concentrations than their non-halogenated counterparts.
The presence of a bromine atom at the C-3 position, as in 3-Bromo-8-methoxycinnolin-4-ol, introduces several important features:
Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the entire ring system, potentially enhancing interactions with biological targets.
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its site of action.
Steric Influence: The size of the bromine atom can provide crucial steric bulk, leading to improved binding affinity and selectivity for a specific target.
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's binding pocket, thereby stabilizing the ligand-receptor complex.
Research on halogenated cinnoline sulphonamide derivatives has shown that they possess potent antimicrobial activity, which is attributed in part to the presence of the halogen. Furthermore, studies on cinnolopiperidine compounds revealed that fluorine and bromine substitutions can increase their antitumor activity.
Role of Methoxy (B1213986) Group at C-8 in Modulating Molecular Interactions
The methoxy group (-OCH₃) at the C-8 position is another critical structural feature that modulates the molecular interactions of cinnoline derivatives. Its influence stems from both electronic and steric properties. Electronically, the methoxy group is an electron-donating group through resonance, which can influence the reactivity and binding properties of the aromatic system.
The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with hydrogen bond donors (such as -NH or -OH groups) in a biological target. This capability was highlighted in studies of 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines, which were identified as potent inhibitors of phosphodiesterase 10A (PDE10A), suggesting the methoxy groups are crucial for activity. Furthermore, the C-8 position is adjacent to the nitrogen at position 1, and the methoxy group's orientation can influence the local electronic environment and steric accessibility of the pyridazine (B1198779) ring of the cinnoline system.
Influence of the 4-Hydroxyl/Keto Tautomerism on Molecular Architecture
Cinnolin-4-ols, such as this compound, exist in a tautomeric equilibrium with their corresponding cinnolin-4(1H)-one (keto) form. This tautomerism significantly impacts the molecule's three-dimensional shape, hydrogen bonding pattern, and electronic distribution, thereby affecting its molecular architecture and how it interacts with biological targets.
The equilibrium between the enol (4-hydroxyl) and keto (4-oxo) forms is influenced by factors such as the solvent environment and the nature of other substituents on the ring system. In many related heterocyclic systems, like quinolones, the keto tautomer is often favored in polar solvents. The keto form presents a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), whereas the enol form presents both a hydrogen bond donor and acceptor at the C-4 hydroxyl group. This difference in hydrogen bonding potential is critical for molecular recognition by enzymes and receptors. The planarity of the ring system can also be affected, influencing how the molecule stacks or fits within a binding site.
| Tautomeric Form | Key Structural Features | Potential Interactions |
| 4-Hydroxyl (Enol) | Aromatic pyridazine ring, C-OH group | H-bond donor/acceptor at C-4 |
| 4-Keto (Amide) | Non-aromatic pyridazine ring, N-H and C=O groups | H-bond donor at N-1, H-bond acceptor at C-4 |
Design Principles for Modulating Selectivity and Affinity in Cinnoline-Based Compounds
Based on extensive SAR studies, several design principles have emerged for optimizing the selectivity and affinity of cinnoline-based compounds. These principles revolve around the strategic manipulation of substituents to fine-tune the physicochemical properties of the molecule.
Modulation of Electronic Properties: As a general principle, attaching electron-withdrawing groups (e.g., halogens, nitro groups) tends to favor antibacterial activity, while electron-donating groups (e.g., methoxy, hydroxyl) often enhance anti-inflammatory effects.
Exploitation of Halogen Effects: Incorporating halogens like bromine at specific positions can enhance lipophilicity, introduce favorable steric bulk, and enable halogen bonding, thereby improving binding affinity and cell permeability.
Hydrogen Bond Optimization: The placement of groups capable of hydrogen bonding, such as the C-8 methoxy group or by controlling the 4-hydroxyl/keto tautomerism, is essential for specific interactions with target proteins.
Steric Modifications: As revealed by 3D-QSAR studies on cinnoline analogues, introducing bulky substituents at certain positions (e.g., R₁ and R₃) can be favorable for inhibitory activity against specific targets like Bruton's tyrosine kinase (BTK), suggesting that optimizing the shape and size of the molecule is key to achieving high affinity.
Scaffold Hopping and Hybridization: Combining the cinnoline core with other pharmacologically active moieties (e.g., pyrazoline, sulphonamide) is a successful strategy for developing hybrid molecules with potentially synergistic or dual-acting properties.
Combinatorial Chemistry and Library Synthesis Approaches for SAR Elucidation
The systematic exploration of structure-activity relationships for the cinnoline scaffold heavily relies on the synthesis of focused libraries of compounds. While not always employing automated combinatorial chemistry, the approach involves the methodical creation of a series of analogues where substituents at various positions are systematically varied. This allows researchers to probe the chemical space around the core structure and identify key pharmacophoric features.
This library-based synthesis approach is evident in numerous studies where series of cinnoline derivatives with different substitutions are prepared and screened for biological activity. For example, a set of compounds might be synthesized with various halogens at one position, different alkyl or aryl groups at another, and diverse functional groups at a third. The resulting SAR data from screening these libraries are crucial for building predictive models and guiding the rational design of next-generation compounds with improved potency and selectivity.
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of a cinnoline derivative is a critical factor for its biological activity, as it dictates how the molecule fits into the binding site of a biological target. Conformational analysis, often aided by computational methods like molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, provides invaluable insights into the optimal spatial arrangement of functional groups required for potent interaction.
Studies on cinnoline-based inhibitors have utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields. The resulting contour maps highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For instance, 3D-QSAR studies on cinnoline analogues as BTK inhibitors revealed that bulky substituents are preferred at specific positions, while hydrophilic and electronegative groups at another position are important for improving inhibitory activity.
Molecular docking simulations further complement this by predicting the binding mode of cinnoline derivatives within a target's active site. These studies can reveal specific amino acid interactions, confirm the importance of hydrogen bonds or hydrophobic contacts, and explain why certain conformations are more active than others, thereby providing a powerful tool for rational drug design.
Research on this compound Remains Undisclosed
Comprehensive searches for scientific literature and data concerning the chemical compound this compound have yielded no specific information regarding its biological activities or mechanistic investigations. Despite a thorough review of available scientific databases, no studies detailing its effects on molecular targets, cellular pathways, or its potential interactions with biological systems have been identified.
The inquiry into the compound's potential as an enzyme inhibitor, its capacity for receptor binding and modulation, and any interactions with DNA or RNA could not be fulfilled due to the absence of published research. Similarly, information regarding its impact on cellular and subcellular processes, including pathway modulation and cell cycle regulation, is not available in the public domain.
Consequently, the requested detailed article, which was to be structured around specific mechanistic investigations, cannot be generated at this time. The lack of data prevents a scientifically accurate and informative discussion on the specified topics. Further research and publication in peer-reviewed journals would be necessary to elucidate the biological profile of this compound.
Mechanistic Investigations of Biological Activities for Cinnoline Scaffolds General Academic Research
Cellular and Subcellular Research Methodologies
Studies on Apoptosis and Necrosis Mechanisms
The induction of programmed cell death, or apoptosis, is a key mechanism through which various cinnoline (B1195905) derivatives have been reported to exert their cytotoxic effects, particularly in the context of anticancer research. Mechanistic studies have revealed that certain cinnoline compounds can trigger apoptosis through the activation of key executioner enzymes.
Research on pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives, for instance, has shown that these compounds can induce apoptosis by activating caspase-3, caspase-8, and caspase-9. pnrjournal.com The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to cell surface receptors. The activation of caspase-9 points towards the intrinsic, or mitochondrial, pathway, which is regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. pnrjournal.com The convergence of both pathways on the executioner caspase-3 leads to the final stages of apoptosis, characterized by DNA fragmentation and cell death. pnrjournal.com
Furthermore, some cinnoline derivatives have been found to induce mitochondrial depolarization and the generation of reactive oxygen species (ROS), which are also critical events in the intrinsic apoptotic pathway. pnrjournal.com While the primary focus has been on apoptosis, the distinction between apoptotic and necrotic cell death is a crucial aspect of these investigations. Necrosis, a form of uncontrolled cell death, is typically characterized by cell swelling and lysis, leading to inflammation. The precise mechanisms by which cinnoline scaffolds might induce necrosis are less understood and represent an area for future research.
Antimicrobial Efficacy Research Methodologies
The cinnoline scaffold has been identified as a promising framework for the development of new antimicrobial agents. pnrjournal.cominnovativejournal.inijper.orgwisdomlib.org Research in this area employs a variety of established methodologies to determine the efficacy and mechanisms of action of cinnoline derivatives against a range of pathogens.
The antibacterial activity of cinnoline derivatives is commonly assessed using standardized methods such as the disk diffusion method and the determination of the Minimum Inhibitory Concentration (MIC). pnrjournal.comnih.gov The disk diffusion method provides a qualitative assessment of antibacterial activity, where the size of the zone of inhibition around a disk impregnated with the test compound corresponds to its potency. nih.gov
For a more quantitative measure, the MIC is determined through serial dilution techniques in liquid or solid media. This value represents the lowest concentration of a compound that visibly inhibits the growth of a specific bacterium. Studies on various substituted cinnoline derivatives have demonstrated a broad spectrum of activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. pnrjournal.comnih.govnih.gov
The mechanism of action for some cinnoline-based antibacterial agents, such as Cinoxacin, involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. ijper.orgijprajournal.com This mode of action is a common target for quinolone antibiotics, to which cinnolines are structurally related. nih.govijprajournal.com
Table 1: Examples of Antibacterial Activity of Cinnoline Derivatives
| Compound Type | Bacterial Strain | Activity/Potency |
|---|---|---|
| Condensed Cinnoline Derivatives | E. coli, S. aureus, B. subtilis, K. pneumoniae | Strong antibacterial activity |
| Pyrazolo[4,3-c]cinnoline Derivatives | E. coli, P. aeruginosa, S. aureus | Notable antibacterial activity |
| Indolo[3,2-c]cinnoline Derivatives | Gram-positive bacteria | Potent activity, up to 200 times more potent than streptomycin |
| Halogen-substituted Cinnoline Sulphonamides | P. aeruginosa, E. coli, B. subtilis, S. aureus | Strong antibacterial action |
The antifungal potential of cinnoline derivatives is also an active area of investigation. wisdomlib.org Similar to antibacterial testing, the antifungal activity is evaluated using methods like the disk diffusion assay and MIC determination against various fungal strains, including pathogenic yeasts (Candida albicans) and molds (Aspergillus niger). pnrjournal.comnih.gov
Several studies have reported that certain cinnoline derivatives, particularly those with halogen substitutions or fused heterocyclic rings, exhibit significant antifungal activity. nih.gov For example, some indolo[3,2-c]cinnolines have demonstrated good activity against Cryptococcus neoformans. nih.gov The mechanisms underlying the antifungal action of cinnoline compounds are still being elucidated but may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
Research into the antiviral properties of cinnoline derivatives is less extensive compared to their antibacterial and antifungal activities. However, the structural similarity of cinnolines to quinolines, which are known to possess antiviral activity, suggests that this is a promising area for future research. nih.gov Methodologies for investigating antiviral efficacy would typically involve cell-based assays where the ability of a compound to inhibit viral replication in host cells is measured. This can be quantified by techniques such as plaque reduction assays, quantitative polymerase chain reaction (qPCR) to measure viral load, or enzyme-linked immunosorbent assays (ELISAs) to detect viral antigens.
Anti-Inflammatory and Immunomodulatory Research
Cinnoline derivatives have demonstrated significant potential as anti-inflammatory agents. pnrjournal.comijper.org A common in vivo model for assessing acute anti-inflammatory activity is the carrageenan-induced rat paw edema model. pnrjournal.com In this assay, the ability of a test compound to reduce the swelling in a rat's paw after the injection of carrageenan, an inflammatory agent, is measured over time.
Mechanistic studies have focused on the ability of cinnoline compounds to inhibit key inflammatory mediators. For example, some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. pnrjournal.com Additionally, research has explored the potential of cinnoline derivatives to inhibit phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP). nih.govmdpi.com By inhibiting PDE4, these compounds can increase intracellular cAMP levels, which in turn leads to the downregulation of inflammatory responses, including the production of tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com
Immunomodulatory effects are also being investigated, with studies exploring how these compounds might influence the function of immune cells and the production of cytokines.
Table 2: Examples of Anti-inflammatory Activity of Cinnoline Derivatives
| Compound Type | Mechanism/Model | Observed Effect |
|---|---|---|
| Cinnoline with Pyrazoline Moiety | Carrageenan-induced rat paw edema | Good anti-inflammatory activity (% inhibition 58.50) |
| Pyrazolo[4,3-c]cinnoline Derivatives | Docking with COX-2 | Strong binding profile |
| 3-amido-4-anilinocinnoline | PDE4 Inhibition | Potential as a PDE4 inhibitor |
Central Nervous System (CNS) Activity Research Methodologies
The cinnoline scaffold has also been explored for its potential activity within the central nervous system. researchgate.netthepharmajournal.com Research methodologies in this area often begin with in vitro receptor binding assays to determine the affinity of cinnoline derivatives for various CNS receptors, such as serotonin (5-HT) and dopamine (D2) receptors. researchgate.net
For instance, a study on new quinazoline and cinnoline derivatives evaluated their binding affinities for the 5-HT2A, 5-HT2C, and D2 receptors. researchgate.net One cinnoline derivative, 7-{[4-(4-fluorobenzoyl)piperidin-1-yl]methyl}-5,6,7,8-tetrahydro-3-methylcinnolin-5-one, showed high selectivity in its binding profile towards the 5-HT2C receptor compared to both the 5-HT2A and D2 receptors. researchgate.net Such findings suggest potential applications as atypical antipsychotics or other CNS-active agents. Further preclinical evaluation would involve behavioral models in animals to assess effects on anxiety, depression, psychosis, and cognitive function.
Computational Chemistry and Advanced Characterization Approaches for 3 Bromo 8 Methoxycinnolin 4 Ol
Quantum Chemical Calculations: An Unexplored Frontier
Quantum chemical calculations are instrumental in providing deep insights into the intrinsic properties of a molecule. For 3-Bromo-8-methoxycinnolin-4-ol, such studies would be invaluable in elucidating its electronic nature, spectroscopic characteristics, and tautomeric possibilities.
Electronic Structure Elucidation and Molecular Orbital Theory Applications
An analysis of the electronic structure of this compound would involve the calculation of its molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Parameter | Expected Data | Significance |
|---|---|---|
| HOMO Energy | Value in eV | Indicates electron-donating ability |
| LUMO Energy | Value in eV | Indicates electron-accepting ability |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from quantum chemical calculations.
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, aiding in the experimental identification and characterization of this compound. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) could forecast its UV-Vis absorption spectra, providing information about electronic transitions. Furthermore, calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) would provide a theoretical benchmark to compare with experimental data, confirming the molecular structure.
Tautomeric Preference and Energy Landscape Calculations
The "-ol" suffix in this compound suggests the presence of a hydroxyl group, which can potentially exist in tautomeric equilibrium with a keto form (3-bromo-8-methoxycinnolin-4(1H)-one). Quantum chemical calculations are essential for determining the relative energies of these tautomers. By calculating the energy landscape, researchers could predict the predominant tautomeric form in different environments (gas phase or in solution), which is crucial as different tautomers can exhibit distinct chemical and biological activities.
Molecular Dynamics Simulations: Probing Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its flexibility and interactions with other molecules.
Conformational Analysis and Flexibility Studies
While the core cinnoline (B1195905) ring system is largely rigid, the methoxy (B1213986) group at the 8-position possesses rotational freedom. MD simulations could explore the conformational space of this group, identifying the most stable rotamers and the energy barriers between them. Understanding the molecule's flexibility is important for predicting its ability to bind to biological targets.
Ligand-Target Docking and Binding Free Energy Calculations
In the context of drug discovery, molecular docking is a key computational technique used to predict how a small molecule like this compound might bind to a protein target. These simulations would provide a plausible binding pose and an initial estimate of the binding affinity. Following docking, more rigorous methods like binding free energy calculations (e.g., MM/PBSA or MM/GBSA) could offer a more accurate prediction of the binding strength. This information is vital for identifying potential therapeutic targets and guiding the design of more potent analogs.
Table 2: Illustrative Docking and Binding Free Energy Data for this compound with a Hypothetical Protein Target
| Parameter | Example Value | Unit | Description |
|---|---|---|---|
| Docking Score | -8.5 | kcal/mol | Estimated binding affinity from docking |
Note: This data is for illustrative purposes only and does not represent actual computational results for this compound.
Based on the available search results, there is a lack of specific scientific literature and data exclusively focused on the chemical compound "this compound." The search results provided information on related but distinct molecules, such as bromo-substituted quinolines and other heterocyclic systems. This absence of dedicated research on "this compound" prevents a detailed and accurate composition of the requested article, which is strictly focused on this specific compound.
The provided outline requires in-depth information on X-ray crystallography, advanced Nuclear Magnetic Resonance (NMR) spectroscopic analysis, and Mass Spectrometry for fragmentation pathway analysis. Generating scientifically accurate and thorough content for these sections is not possible without published experimental or computational data for "this compound."
Therefore, this article cannot be generated as requested due to the unavailability of specific research findings for "this compound." Any attempt to extrapolate from related compounds would not adhere to the strict requirement of focusing solely on the specified molecule and would compromise the scientific accuracy of the content.
Future Research Directions and Translational Perspectives for Cinnoline Based Compounds
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Key areas of exploration will include:
Catalytic C-H Activation: The direct functionalization of C-H bonds represents a powerful tool for streamlining synthesis. Future routes to 3-Bromo-8-methoxycinnolin-4-ol may employ transition-metal catalysis to directly introduce the bromo and methoxy (B1213986) substituents onto the cinnoline (B1195905) core, thereby avoiding the need for pre-functionalized starting materials.
Flow Chemistry: The use of continuous-flow reactors offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. The development of a flow-based synthesis for this compound could lead to a more efficient and reproducible production process.
Green Chemistry Principles: A strong emphasis will be placed on the use of greener solvents, catalysts, and reagents. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Approach | Potential Advantages | Challenges |
| Traditional Cyclization | Well-established for cinnoline core | Multi-step, potentially harsh conditions, waste generation |
| C-H Activation | Increased atom economy, fewer steps | Catalyst development, regioselectivity control |
| Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial setup costs, optimization of flow parameters |
| Biocatalysis | High selectivity, mild conditions, sustainable | Enzyme discovery and engineering |
Exploration of Cinnoline Scaffolds in Materials Science
While the primary focus of cinnoline research has been in medicinal chemistry, the unique photophysical and electronic properties of the cinnoline scaffold present exciting opportunities in materials science. rsc.org The specific substitution pattern of this compound, with its electron-withdrawing bromo group and electron-donating methoxy group, could give rise to interesting and tunable electronic characteristics.
Future research in this area could explore:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some cinnoline derivatives suggests their potential use as emissive materials in OLEDs. rsc.org The electronic properties of this compound could be fine-tuned through further derivatization to achieve desired emission colors and efficiencies.
Organic Photovoltaics (OPVs): The electron-accepting nature of the cinnoline core could be exploited in the design of new non-fullerene acceptors for organic solar cells. The bromo and methoxy substituents on this compound would allow for the modulation of its energy levels to optimize device performance.
Chemosensors: The nitrogen atoms in the cinnoline ring can act as binding sites for metal ions and other analytes. This property could be harnessed to develop fluorescent chemosensors based on the this compound scaffold for the detection of specific environmental pollutants or biologically important species.
Integration of this compound into Advanced Medicinal Chemistry Platforms
The cinnoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.govmdpi.com The specific substituents of this compound provide a unique starting point for the design of novel therapeutic agents.
Future medicinal chemistry research on this compound will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the bromo, methoxy, and hydroxyl groups will be crucial to understanding how these functionalities influence biological activity. This will involve the synthesis of a library of analogues to identify key structural features for optimal potency and selectivity.
Target Identification and Validation: While the broader cinnoline class is known to interact with various biological targets, the specific targets of this compound remain to be elucidated. High-throughput screening and chemoproteomics approaches will be instrumental in identifying its molecular targets.
Fragment-Based Drug Discovery (FBDD): The this compound scaffold could serve as a valuable fragment for FBDD campaigns. Its ability to form specific interactions with protein targets can be leveraged to grow the fragment into a more potent lead compound.
Application of Artificial Intelligence and Machine Learning in Cinnoline Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies will be pivotal in unlocking the therapeutic potential of this compound. nih.govmdpi.com
Future applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data for cinnoline derivatives to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel analogues of this compound. elsevier.com This will enable the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising compounds.
De Novo Drug Design: Generative AI models can design entirely new cinnoline-based molecules with desired properties. elsevier.com By providing the model with a set of target parameters, it can generate novel structures based on the this compound scaffold that are optimized for a specific biological target.
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose efficient synthetic routes for this compound and its derivatives, accelerating the "make" phase of the drug discovery cycle. technologynetworks.com
A summary of AI/ML applications in the discovery pipeline for this compound is provided in Table 2.
| Drug Discovery Stage | AI/ML Application | Potential Impact |
| Target Identification | Analysis of large biological datasets | Identification of novel therapeutic targets |
| Hit Identification | Virtual screening, predictive modeling | Rapid identification of active compounds |
| Lead Optimization | De novo design, ADME/Tox prediction | Design of potent and safe drug candidates |
| Synthesis | Retrosynthesis prediction | More efficient and cost-effective synthesis |
Multidisciplinary Approaches to Cinnoline Research (e.g., Chemical Biology, Nanotechnology)
The future exploration of this compound will benefit immensely from a multidisciplinary approach, integrating concepts and techniques from chemical biology and nanotechnology.
Chemical Biology: The development of chemical probes based on the this compound scaffold will be a powerful strategy to investigate its mechanism of action in a cellular context. These probes, which could be tagged with fluorescent dyes or affinity labels, will enable the visualization of the compound's subcellular localization and the identification of its binding partners.
Nanotechnology: The encapsulation of this compound into nanocarriers, such as liposomes or polymeric nanoparticles, could enhance its solubility, stability, and bioavailability. Furthermore, targeted drug delivery systems can be designed to specifically deliver the compound to diseased tissues, thereby increasing its therapeutic efficacy and reducing off-target side effects. The combination of the cinnoline scaffold with nanomaterials could also lead to the development of novel theranostic agents that combine therapeutic and diagnostic capabilities.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-8-methoxycinnolin-4-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves halogenation of a methoxycinnolin-4-ol precursor. For brominated heterocycles, electrophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common. Evidence from analogous quinoline derivatives suggests using Pd catalysts for regioselective bromination . Optimization includes monitoring reaction temperature (70–90°C), solvent polarity (DMF or THF), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is critical to achieve >95% purity .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy at C8, bromo at C3) and LC-MS for molecular ion verification ([M+H]+ expected at m/z ~283). FT-IR can validate hydroxyl and aromatic C-Br stretches (≈3400 cm⁻¹ for -OH, ≈550 cm⁻¹ for C-Br). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, with retention time cross-referenced against standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. The compound’s bromine and hydroxyl groups pose risks of skin irritation (H313) and respiratory toxicity (H333). Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) and disposal as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from impurities, solvent effects (DMSO vs. aqueous buffers), or assay conditions (pH, temperature). Replicate studies using standardized protocols (e.g., IC₅₀ determination via dose-response curves) and orthogonal assays (e.g., SPR for binding affinity) are critical. Cross-validate with structurally analogous compounds, such as 4-bromo-8-methoxyquinoline, to isolate substituent-specific effects .
Q. What computational modeling approaches predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) can model electron density distribution, identifying reactive sites (e.g., bromine at C3 as an electrophilic hotspot). Molecular dynamics simulations (AMBER force field) assess solvation effects and thermal stability. Compare with experimental degradation studies (TGA/DSC) to validate predictions .
Q. What strategies optimize regioselectivity during bromination of methoxycinnolin-4-ol precursors?
- Methodological Answer : Regioselectivity is influenced by directing groups (methoxy at C8 activates para positions) and steric hindrance. Use Lewis acids (e.g., FeCl₃) to enhance electrophilic bromination at C3. Alternatively, employ directed ortho-metalation (DoM) with LDA to pre-functionalize the ring before bromination. Monitor intermediates via in situ Raman spectroscopy to adjust reaction kinetics .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies may stem from crystallinity (amorphous vs. crystalline forms) or hydration states. Conduct solubility assays (shake-flask method) in controlled humidity. Use XRD to correlate crystal structure with solubility trends. For nonpolar solvents (e.g., chloroform), verify purity via ¹H NMR to rule out dimerization/aggregation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
